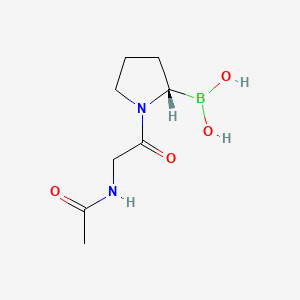

Ac-Gly-BoroPro

Description

Properties

IUPAC Name |

[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOZISWTWURDGU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ac-Gly-BoroPro: A Technical Guide to a Selective Fibroblast Activation Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Gly-BoroPro is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation. This technical guide delineates the mechanism of action of this compound, detailing its molecular interactions, inhibitory kinetics, and impact on cellular signaling pathways. Experimental protocols for assessing its activity and quantitative data on its selectivity are provided to support further research and development.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein belonging to the dipeptidyl peptidase IV (DPP-IV) family.[1] Its expression is highly restricted in healthy adult tissues but is significantly upregulated on activated stromal fibroblasts, particularly cancer-associated fibroblasts (CAFs), in the microenvironment of over 90% of epithelial carcinomas.[2] FAP possesses both dipeptidyl peptidase and endopeptidase/collagenase activity, enabling it to remodel the extracellular matrix (ECM), a critical process in tumor growth, invasion, and metastasis.[2] The unique expression profile and enzymatic functions of FAP make it an attractive therapeutic target.

This compound: A Selective FAP Inhibitor

This compound, or N-acetyl-glycyl-boroproline, was designed as a selective inhibitor of FAP. Its structure is based on the N-acyl-Gly-Pro motif, which is preferentially recognized and cleaved by FAP.[3] The key feature of this compound is the boronic acid warhead, which forms a reversible covalent bond with the catalytic serine residue in the active site of FAP, leading to potent, tight-binding inhibition.[2]

Mechanism of Action: Competitive, Tight-Binding Inhibition

This compound functions as a competitive, tight-binding inhibitor of FAP. The Gly-Pro dipeptide motif of the inhibitor mimics the natural substrate, directing it to the active site of the enzyme. The boronic acid moiety then interacts with the active site serine (Ser624 in human FAP), forming a stable tetrahedral intermediate. This effectively blocks substrate access and inhibits the enzymatic activity of FAP.

While a crystal structure of this compound specifically bound to FAP is not publicly available, molecular modeling of similar boronic acid-based inhibitors suggests that the boro-proline moiety fits into the hydrophobic S1 pocket of the FAP active site.

Quantitative Analysis of Inhibitory Activity

This compound exhibits high affinity for FAP with a reported inhibition constant (Ki) in the low nanomolar range. Its selectivity is a key attribute, showing significantly weaker inhibition of other related prolyl peptidases.

| Protease | Ki (nM) | Selectivity vs. FAP (fold) |

| FAP | 23 ± 3 | 1 |

| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 | ~16 |

| Dipeptidyl Peptidase-7 (DPP-7) | Data not available | ~9-5400 (range for other DPPs) |

| Dipeptidyl Peptidase-8 (DPP-8) | Data not available | ~9-5400 (range for other DPPs) |

| Dipeptidyl Peptidase-9 (DPP-9) | Data not available | ~9-5400 (range for other DPPs) |

| Prolyl Oligopeptidase (POP) | Data not available | ~9-5400 (range for other DPPs) |

| Acylpeptide Hydrolase | Data not available | ~9-5400 (range for other DPPs) |

Table 1: Inhibitory constants (Ki) of this compound against FAP and other prolyl peptidases.

Impact on Downstream Signaling Pathways

Inhibition of FAP by this compound can modulate key signaling pathways involved in cell proliferation, migration, and fibrosis. FAP expression has been shown to influence the PTEN/PI3K/AKT and Ras-ERK signaling cascades. Knockdown of FAP leads to the inactivation of PI3K, AKT, MEK1/2, and ERK1/2. Furthermore, FAP is implicated in TGF-β signaling, a central pathway in fibrosis.

Experimental Protocols

FAP Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against FAP.

Materials:

-

Recombinant human FAP enzyme

-

This compound

-

Fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-trifluoromethylcoumarin, Ala-Pro-AFC)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 100 mM NaCl)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~460-500 nm)

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well black microplate, add the diluted this compound solutions. Include a vehicle control (solvent only).

-

Add recombinant human FAP enzyme to each well (final concentration typically 1.0 nM).

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Ala-Pro-AFC (final concentration typically 100-500 µM).

-

Immediately monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities (v₀ for uninhibited, vᵢ for inhibited).

Determination of Ki for a Tight-Binding Inhibitor

For tight-binding inhibitors like this compound, the IC50 value is dependent on the enzyme concentration. Therefore, the inhibition constant (Ki) should be determined using the Morrison equation, which accounts for the depletion of free inhibitor upon binding to the enzyme.

Data Analysis: The initial velocity data from the inhibition assay is fitted to the Morrison equation for competitive tight-binding inhibition:

vᵢ = v₀ * (1 - (([E]t + [I]t + Ki_app) - sqrt((([E]t + [I]t + Ki_app)² - 4 * [E]t * [I]t))) / (2 * [E]t))

Where:

-

vᵢ is the initial velocity in the presence of the inhibitor.

-

v₀ is the initial velocity in the absence of the inhibitor.

-

[E]t is the total enzyme concentration.

-

[I]t is the total inhibitor concentration.

-

Ki_app is the apparent inhibition constant.

The true Ki can be calculated from Ki_app using the following relationship for competitive inhibition:

Ki = Ki_app / (1 + [S]/Km)

Where:

-

[S] is the substrate concentration.

-

Km is the Michaelis-Menten constant for the substrate.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Fibroblast Activation Protein. Its mechanism of action as a competitive, tight-binding inhibitor is driven by the specific recognition of its Gly-Pro motif and the formation of a reversible covalent bond between its boronic acid warhead and the catalytic serine of FAP. By inhibiting FAP, this compound can modulate downstream signaling pathways critical to cancer progression and fibrosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this important molecule and its target.

References

Ac-Gly-BoroPro: A Technical Guide to its Potent and Selective Inhibition of Fibroblast Activation Protein (FAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ac-Gly-BoroPro, a highly selective and potent inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine peptidase that is overexpressed in the stroma of many epithelial cancers, as well as in areas of tissue remodeling, making it a significant target for cancer therapy and diagnostics. The challenge in developing FAP-specific agents has been to achieve selectivity over other closely related prolyl peptidases, such as Dipeptidyl Peptidase-4 (DPP-4). This compound has emerged as a critical research tool due to its ability to distinguish between these enzymes.

Mechanism of Action: Covalent Inhibition

This compound, or N-acetyl-Gly-prolineboronic acid, is a dipeptide analog designed to specifically target the active site of FAP. The inhibitory mechanism relies on the boronic acid moiety, which is a key feature of this compound. The boron atom acts as an electrophile that forms a stable, covalent bond with the catalytic serine residue (Ser624) in the active site of FAP. This interaction effectively and rapidly blocks the enzyme's proteolytic activity. The N-terminal acetyl group (Ac) on the glycine residue is crucial for its selectivity, as it prevents cyclization and enhances its specificity for FAP over other dipeptidyl peptidases.

Quantitative Inhibition Profile

This compound demonstrates high potency for FAP and significant selectivity over other prolyl peptidases. This selectivity is critical for its use as a specific tool to study FAP's biological functions. The inhibition constants (Ki) and IC50 values from various studies are summarized below.

| Enzyme Target | Inhibition Constant (Ki) | IC50 | Selectivity over FAP (fold) |

| Fibroblast Activation Protein (FAP) | 23 ± 3 nM [1][2] | 0.663 µM¹[1] | - |

| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 nM[1][3] | - | ~16-fold |

| Dipeptidyl Peptidase-7 (DPP-7) | Higher Ki | - | 9- to 5400-fold |

| Dipeptidyl Peptidase-8 (DPP-8) | Higher Ki | - | 9- to 5400-fold |

| Dipeptidyl Peptidase-9 (DPP-9) | Higher Ki | - | 9- to 5400-fold |

| Prolyl Oligopeptidase (POP/PREP) | Higher Ki | - | 9- to 5400-fold |

| Acylpeptide Hydrolase | Higher Ki | - | 9- to 5400-fold |

¹Value determined in human U87MG glioblastoma cells using Suc-Gly-Pro-AMC as a substrate.

The data clearly indicates that this compound is a nanomolar inhibitor of FAP, exhibiting a high degree of selectivity against DPP-4 and a panel of other related enzymes.

Experimental Protocols: FAP Inhibition Assay

The determination of inhibition constants for this compound is typically performed using a fluorescence-based enzymatic assay. Given its mechanism, it is classified as a tight-binding competitive inhibitor, necessitating analysis via the progress curve method.

Objective: To determine the inhibition constant (Ki) of this compound against FAP.

Materials:

-

Recombinant human FAP enzyme (e.g., 1.0 nM final concentration)

-

This compound (various concentrations)

-

Fluorogenic FAP substrate: Ala-Pro-AFC (e.g., 500 µM final concentration) or Suc-Gly-Pro-AMC

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate, preferably black for fluorescence assays

-

Fluorescence plate reader

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO. It is recommended to prepare fresh solutions as the compound can be unstable in solution.

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations in the assay.

-

Prepare working solutions of FAP enzyme and the fluorogenic substrate in assay buffer.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add the FAP enzyme solution.

-

Add the various concentrations of this compound to the wells. Ensure inhibitor concentrations are at least 20-fold greater than the enzyme concentration to prevent significant depletion of the free inhibitor.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (Ala-Pro-AFC) to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence over time (kinetic read). The cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) group by FAP results in a fluorescent signal.

-

Record the reaction progress curves (fluorescence vs. time) for each inhibitor concentration. FAP reacts rapidly with this compound, reaching steady-state inhibition levels quickly.

-

-

Data Analysis (Progress Curve Method):

-

Determine the initial velocity (v₀) from the control reaction (no inhibitor) and the steady-state velocity (vᵢ) for each inhibitor concentration.

-

Calculate the apparent inhibition constant (Kiapp) by plotting (v₀/vᵢ) - 1 against the inhibitor concentration [this compound].

-

The slope of this linear plot will be equal to 1/Kiapp.

-

The true inhibition constant (Ki) can then be calculated from the Kiapp value, taking into account the substrate concentration and the Km of the enzyme for the substrate.

-

Conclusion

This compound stands out as a foundational tool for investigating the role of Fibroblast Activation Protein in health and disease. Its potent, low-nanomolar inhibition of FAP, combined with a remarkable selectivity profile against other serine proteases, allows for precise interrogation of FAP-specific pathways. The detailed methodologies for its characterization provide a robust framework for researchers to validate its activity and utilize it in further studies, ultimately aiding in the development of novel FAP-targeted therapeutics and diagnostic agents.

References

The Structure-Activity Relationship of Ac-Gly-BoroPro: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease that is overexpressed in the stroma of many cancers and is implicated in tumor growth, invasion, and metastasis, making it a compelling target for cancer therapy. This compound, with its N-acetylated glycine linked to a boronic acid-containing proline analog, has served as a foundational scaffold for the development of various FAP inhibitors. This document delves into the quantitative SAR data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound and its analogs.

Quantitative Structure-Activity Relationship Data

The inhibitory potency and selectivity of this compound and its derivatives are critically influenced by modifications at the N-acyl group, the P2 position (Gly), and the boroPro moiety. The following tables summarize the key quantitative data from published literature, providing a clear comparison of the impact of these structural changes on FAP inhibition.

| Compound | N-Acyl Group | P2 Position | Target | Ki (nM)[1] | IC50 (nM) | Selectivity vs. DPP-4 | Reference |

| This compound | Acetyl | Glycine | FAP | 23 ± 3 | - | ~16-fold | Edosada et al., 2006[1] |

| DPP-4 | 377 ± 18 | - | Edosada et al., 2006[1] | ||||

| N-Benzoyl-Gly-BoroPro | Benzoyl | Glycine | FAP | - | 13 | >769-fold | Tran et al., 2007 |

| DPP-4 | - | >10000 | Tran et al., 2007 | ||||

| N-(1-Naphthoyl)-Gly-BoroPro | 1-Naphthoyl | Glycine | FAP | - | 4.8 | >2083-fold | Tran et al., 2007 |

| DPP-4 | - | >10000 | Tran et al., 2007 | ||||

| N-(2-Naphthoyl)-Gly-BoroPro | 2-Naphthoyl | Glycine | FAP | - | 6.5 | >1538-fold | Tran et al., 2007 |

| DPP-4 | - | >10000 | Tran et al., 2007 | ||||

| N-Mesyl-Gly-BoroPro | Mesyl | Glycine | FAP | - | 110 | >90-fold | Tran et al., 2007 |

| DPP-4 | - | >10000 | Tran et al., 2007 | ||||

| Ac-Sar-BoroPro | Acetyl | Sarcosine | FAP | - | 1300 | ~3-fold | Tran et al., 2007 |

| DPP-4 | - | 3700 | Tran et al., 2007 | ||||

| Ac-D-Ala-BoroPro | Acetyl | D-Alanine | FAP | - | 350 | - | Tran et al., 2007[2] |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro | Pyridine-4-carbonyl | D-Alanine | FAP | - | 36 | >360-fold vs PREP | Bachovchin et al., 2014[3] |

Key SAR Insights:

-

N-Acyl Group: The N-terminal acetyl group is crucial for selectivity against dipeptidyl peptidase-4 (DPP-4) by blocking the N-terminus from cyclization. Replacing the acetyl group with larger aromatic moieties like benzoyl or naphthoyl groups generally leads to increased potency for FAP.

-

P2 Position: FAP exhibits a strong preference for glycine at the P2 position for its endopeptidase activity. Substitution of glycine with sarcosine (N-methylglycine) results in a significant decrease in FAP inhibitory activity. While D-alanine at the P2 position is tolerated, it generally leads to reduced potency compared to glycine.

-

BoroPro Moiety: The boronic acid is a key "warhead" that forms a reversible covalent bond with the catalytic serine residue in the active site of FAP.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Enzyme Inhibition Assay (Determination of Ki)

This protocol is adapted from the methods used to characterize this compound's inhibitory activity.

Materials:

-

Recombinant human FAP and DPP-4 enzymes

-

Fluorogenic substrate: Ala-Pro-AFC (7-amino-4-fluoromethylcoumarin)

-

This compound or analog inhibitor

-

Assay Buffer: Tris-HCl buffer (pH 7.6) containing NaCl and BSA

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add the inhibitor dilutions.

-

Add the FAP or DPP-4 enzyme solution to each well. The final enzyme concentration should be significantly lower than the lowest inhibitor concentration to be tested.

-

Incubate the enzyme and inhibitor for a pre-determined time at 37°C to allow for binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Ala-Pro-AFC.

-

Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AFC (e.g., 400 nm excitation, 505 nm emission).

-

Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves.

-

Determine the inhibition constant (Ki) by fitting the data to the appropriate equation for tight-binding inhibitors, such as the Morrison equation.

Cell-Based FAP Inhibition Assay

This protocol provides a method to assess inhibitor potency in a cellular context.

Materials:

-

U87MG glioblastoma cells (known to express FAP) or other FAP-expressing cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

FAP-specific fluorogenic substrate: Suc-Gly-Pro-AMC (succinyl-glycyl-prolyl-7-amino-4-methylcoumarin)

-

Inhibitor compound

-

Phosphate-buffered saline (PBS)

-

96-well clear-bottom black plates

Procedure:

-

Seed U87MG cells in a 96-well plate and culture until they reach confluence.

-

Wash the cells with PBS.

-

Prepare serial dilutions of the inhibitor in PBS.

-

Add the inhibitor dilutions to the cells and incubate for 30 minutes at 37°C.

-

Add the FAP-specific substrate Suc-Gly-Pro-AMC to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader (e.g., 380 nm excitation, 460 nm emission).

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Model for FAP Inhibitor Evaluation

This protocol outlines a general workflow for assessing the in vivo efficacy of FAP inhibitors using a xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., Swiss Nude)

-

FAP-expressing tumor cells (e.g., HT-1080-FAP transduced cells)

-

Matrigel (optional, for promoting tumor growth)

-

Inhibitor compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject FAP-expressing tumor cells, optionally mixed with Matrigel, into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer the FAP inhibitor to the treatment group via the desired route (e.g., intraperitoneal, oral). The control group receives the vehicle.

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as a measure of general toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for FAP expression, biomarker analysis).

-

Compare the tumor growth curves between the control and treatment groups to determine the anti-tumor efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving FAP and a typical experimental workflow for screening FAP inhibitors.

Caption: FAP signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery of novel FAP inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

Ac-Gly-BoroPro: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is overexpressed in the reactive stromal fibroblasts of many cancers, making it a promising target for cancer therapy and diagnostic imaging. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and pharmacology.

Chemical and Biological Properties

This compound, also known as [(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid, is a dipeptide boronic acid analog.[1] The N-terminal acetylation is crucial for its selectivity, as it blocks the free amino group, preventing cyclization and reducing its affinity for other dipeptidyl peptidases (DPPs).[2] The boronic acid moiety is a key feature, enabling the compound to form a stable, covalent complex with the active site serine of FAP.

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅BN₂O₄ | [1][2] |

| Molecular Weight | 214.03 g/mol | |

| CAS Number | 886992-99-0 | |

| Appearance | White to off-white solid | |

| Purity | ≥98.0% | |

| Solubility | DMSO: ≥ 50 mg/mL (233.61 mM) PBS: ≥ 100 mg/mL (467.22 mM) | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. Protect from light, stored under nitrogen. It is recommended to prepare solutions freshly as the compound can be unstable in solution. | |

| Inhibition Constant (Ki) for FAP | 23 nM (or 23 ± 3 nM) | |

| Inhibition Constant (Ki) for DPP-4 | 377 ± 18 nM | |

| Selectivity | This compound is approximately 9- to 5400-fold more selective for FAP over other prolyl peptidases such as DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from tert-butyl 1-pyrrolidinecarboxylate. The following protocol is based on established synthetic routes for proline boronate compounds.

Experimental Protocol: Synthesis of N-Acetyl-Gly-Boroproline

Materials:

-

tert-butyl 1-pyrrolidinecarboxylate (N-t-BOC-pyrrolidine)

-

sec-butyllithium

-

Trimethylborate

-

(Further reagents for subsequent steps are implied, including a glycine source and acetylating agent)

-

Tetrahydrofuran (THF)

-

Appropriate solvents for extraction and purification

-

Apparatus for anhydrous reactions and purification (e.g., column chromatography)

Procedure:

-

Metallation of N-t-BOC-pyrrolidine: In an anhydrous reaction vessel under an inert atmosphere, dissolve tert-butyl 1-pyrrolidinecarboxylate in dry THF. Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add sec-butyllithium to the cooled solution. The reaction mixture is stirred at this temperature to allow for the formation of the lithiated intermediate.

-

Borylation: To the solution containing the lithiated intermediate, add trimethylborate dropwise while maintaining the low temperature.

-

Hydrolysis and Protection/Deprotection Steps: Subsequent steps involve the hydrolysis of the boronate ester, coupling with a protected glycine residue, and N-terminal acetylation. These steps typically involve standard peptide coupling techniques and protection/deprotection strategies.

-

Purification: The crude product is purified using techniques such as reverse-phase HPLC to yield the final N-acetyl-gly-boroproline compound.

Note: This is a generalized protocol. For a detailed, step-by-step synthesis, refer to relevant patents and publications that describe the synthesis of proline boronate compounds.

Mechanism of Action: FAP Inhibition

This compound acts as a competitive, tight-binding inhibitor of FAP. The Gly-Pro dipeptide motif mimics the natural substrate of FAP, allowing the inhibitor to bind to the enzyme's active site. The electrophilic boron atom of the boronic acid moiety is attacked by the hydroxyl group of the catalytic serine residue in the FAP active site, forming a stable covalent adduct. This effectively blocks the enzyme's catalytic activity.

Caption: Mechanism of FAP inhibition by this compound.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory constant (Ki) of this compound against FAP and other proteases using a fluorescence-based assay.

Materials:

-

Recombinant human FAP and DPP-4 enzymes

-

This compound

-

Fluorogenic substrate: Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplates (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the FAP enzyme (e.g., final concentration of 1.0 nM) or DPP-4 enzyme (e.g., final concentration of 0.1 nM) to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme. Ensure that the inhibitor concentration is at least 20-fold greater than the enzyme concentration.

-

Incubate the enzyme and inhibitor mixture for a pre-determined time at a controlled temperature (e.g., 25°C or 37°C) to allow for binding to reach a steady state.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Ala-Pro-AFC to each well (e.g., final concentration of 500 µM for FAP and 100 µM for DPP-4).

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380-400 nm and emission at 505-510 nm). The rate of substrate cleavage is proportional to the rate of fluorescence increase.

-

Determine the initial velocity (v₀) of the reaction in the absence of the inhibitor and the steady-state velocity (vᵢ) in the presence of different inhibitor concentrations.

-

Calculate the apparent inhibition constant (Kiapp) by plotting v₀/vᵢ - 1 against the inhibitor concentration.

-

The inhibition constant (Ki) can then be determined from the Kiapp value using the Michaelis-Menten equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Caption: Workflow for the in vitro FAP inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.

Example Protocol: Inhibition of FAP in Human Glioblastoma Cells (U-87 MG)

Materials:

-

U-87 MG cells

-

Cell culture medium and supplements

-

This compound

-

Fluorogenic substrate: Suc-Gly-Pro-AMC

-

Lysis buffer

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Culture U-87 MG cells to a suitable confluency in 96-well plates.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells to release intracellular and membrane-bound proteins, including FAP.

-

Add the fluorogenic substrate Suc-Gly-Pro-AMC to the cell lysates.

-

Monitor the cleavage of the substrate by measuring the increase in fluorescence over time.

-

The IC₅₀ value, the concentration of inhibitor required to reduce FAP activity by 50%, can be determined by plotting the enzyme activity against the inhibitor concentration. For U-87 MG cells, the reported IC₅₀ for this compound is 0.663 µM.

Conclusion

This compound is a highly selective and potent inhibitor of Fibroblast Activation Protein. Its well-defined chemical properties and mechanism of action make it a valuable tool for basic research into the role of FAP in cancer and other diseases. The detailed protocols provided in this guide for its synthesis and evaluation will be beneficial for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigations into the in vivo efficacy and safety of this compound and its derivatives are warranted to explore its full therapeutic potential.

References

Ac-Gly-BoroPro: A Selective Inhibitor of Fibroblast Activation Protein (FAP) for Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) and in the stroma of most epithelial cancers, making it a compelling target for cancer therapy and diagnostic imaging.[1][2] this compound's selectivity for FAP over other related proteases makes it a valuable tool for researchers in oncology, fibrosis, and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Concepts: Mechanism and Selectivity

This compound, or Acetyl-Glycyl-boronic acid-proline, is a dipeptide-based inhibitor designed to mimic the substrate preference of FAP.[3] The boronic acid warhead forms a stable, covalent bond with the active site serine of FAP, leading to potent and sustained inhibition.[4] A key feature of this compound is its high selectivity for FAP over other dipeptidyl peptidases, such as DPP4, and prolyl oligopeptidase (PREP).[5] This selectivity is crucial for minimizing off-target effects and for specifically interrogating the biological functions of FAP.

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of this compound have been quantified through enzymatic assays. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki indicating a more potent inhibitor.

| Enzyme | Ki (nM) | Selectivity vs. FAP (fold) |

| Fibroblast Activation Protein (FAP) | 23 ± 3 | 1 |

| Dipeptidyl Peptidase 4 (DPP4) | 377 ± 18 | ~16 |

| Dipeptidyl Peptidase 7 (DPP7) | > 20,000 | > 870 |

| Dipeptidyl Peptidase 8 (DPP8) | 210 ± 20 | ~9 |

| Dipeptidyl Peptidase 9 (DPP9) | 4,100 ± 400 | ~178 |

| Prolyl Oligopeptidase (PREP) | 125,000 ± 10,000 | ~5400 |

| Acylpeptide Hydrolase | > 1,000,000 | > 43,000 |

Table 1: Inhibitory Activity and Selectivity of this compound against various proteases. Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Enzyme Inhibition Assay (Determination of Ki)

This protocol describes the determination of the inhibition constant (Ki) of this compound against FAP and other proteases using a fluorescence-based assay.

Materials:

-

Recombinant human FAP and other proteases (e.g., DPP4)

-

This compound

-

Fluorogenic substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant enzyme (e.g., 1.0 nM FAP or 0.1 nM DPP4) to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 500 µM for FAP; 100 µM for DPP4).

-

Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., AFC).

-

Calculate the initial reaction velocities (v₀) for the uninhibited reaction and the inhibited reactions (vi).

-

Determine the apparent inhibition constant (Kiapp) by plotting v₀/vi - 1 against the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Western Blot Analysis of FAP-Mediated Signaling Pathways

This protocol outlines the procedure to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.

Materials:

-

Cancer cell line expressing FAP (e.g., HT-1080)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against: phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Culture FAP-expressing cancer cells to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This protocol describes an in vitro assay to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line

-

This compound

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

Matrigel or other basement membrane extract

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Crystal violet stain

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Pre-treat the cells with different concentrations of this compound for a specified time.

-

Seed the treated cells into the upper chamber of the inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Fix the invading cells on the bottom surface of the insert with methanol and stain them with crystal violet.

-

Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.

In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

FAP-expressing cancer cell line (e.g., CT26)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the mice according to a pre-determined schedule and dosage.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to FAP and its inhibition by this compound.

Conclusion

This compound stands out as a highly selective and potent inhibitor of FAP. Its well-characterized inhibitory profile, coupled with the detailed experimental protocols provided in this guide, makes it an indispensable tool for investigating the multifaceted roles of FAP in cancer biology and other diseases. The ability to specifically target FAP with this compound opens up new avenues for the development of novel therapeutic strategies and diagnostic agents. This technical guide serves as a valuable resource for researchers aiming to leverage the potential of FAP inhibition in their studies.

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent Immunotoxin Targeting Fibroblast Activation Protein for Treatment of Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

The biological function of FAP in cancer progression

An In-depth Technical Guide to the Biological Function of Fibroblast Activation Protein (FAP) in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Activation Protein (FAP), first identified in 1986, is a type-II transmembrane serine protease that has garnered significant attention in oncology research.[1] While its expression is rare in healthy adult tissues, FAP is highly upregulated in the reactive stromal fibroblasts of over 90% of human epithelial cancers, including breast, colorectal, pancreatic, and lung carcinomas.[1][2][3][4] This restricted expression pattern, combined with its multifaceted role in promoting tumor growth, invasion, and immune evasion, establishes FAP as a critical component of the tumor microenvironment (TME) and a promising therapeutic target. This guide provides a comprehensive overview of the molecular biology of FAP, its enzymatic functions, its influence on key signaling pathways, and its overall impact on cancer progression.

Chapter 1: Molecular Biology and Enzymatic Activity of FAP

FAP is a 170 kDa homodimeric protein that belongs to the dipeptidyl peptidase (DPP) family, sharing approximately 50% homology with DPPIV (CD26). Structurally, it consists of a short N-terminal cytoplasmic tail, a transmembrane domain, and a large extracellular domain that houses its enzymatic activity. FAP is unique within its family due to its dual enzymatic functions:

-

Dipeptidyl Peptidase (DPP) Activity: It exhibits exopeptidase activity, cleaving dipeptides from the N-terminus of polypeptides after a proline residue.

-

Endopeptidase/Gelatinase Activity: It possesses endopeptidase activity, capable of degrading substrates like denatured type I collagen (gelatin) and cleaving peptides internally at a Gly-Pro-X sequence. This collagenolytic function is crucial for remodeling the extracellular matrix (ECM).

The dual enzymatic nature of FAP allows it to modify a wide range of substrates, profoundly influencing the TME. Its ability to degrade key components of the ECM is considered a primary mechanism through which it facilitates cancer cell invasion and metastasis.

Table 1: Known Enzymatic Substrates of FAP

| Substrate Class | Specific Substrates | Primary Function Related to Cancer | Reference(s) |

| Extracellular Matrix Proteins | Collagen (Type I, III, V), Fibronectin | ECM remodeling, creating pathways for invasion | |

| Enzymes & Inhibitors | α-2 Antiplasmin | Pro-coagulation properties | |

| Growth Factors | Fibroblast Growth Factor 21 (FGF-21) | Regulation of metabolism and cell growth | |

| Chemokines | C-X-C motif chemokine 5 (CXCL5) | Immune cell trafficking | |

| Hormones & Peptides | Neuropeptide Y, Peptide YY, Substance P | Cell signaling, proliferation | |

| Other ECM-Related Proteins | Fibrillin-2, Lysyl oxidase homolog 1 | ECM integrity and organization |

Chapter 2: FAP Expression Across Cancer Types

FAP is a well-established marker for cancer-associated fibroblasts (CAFs), which can constitute up to 50-70% of the cellular mass in certain tumors like breast cancer. While predominantly expressed in the tumor stroma, FAP has also been detected on some cancer cells, including melanoma and pancreatic carcinoma, as well as on pericytes and tumor-associated endothelial cells. High FAP expression is frequently associated with advanced tumor stages, increased risk of metastasis, and poorer patient prognosis across numerous cancer types.

Table 2: FAP Expression in Various Human Cancers

| Cancer Type | Typical FAP Expression Level | Notes | Reference(s) |

| Pancreatic Cancer | High | Expressed in stroma and tumor cells; associated with lymph node metastasis and recurrence. | |

| Breast Cancer | High | Particularly elevated in triple-negative breast cancer; correlates with poor survival. | |

| Colorectal Cancer | High | Associated with advanced stages, poor survival, and angiogenesis. | |

| Ovarian Cancer | High | Promotes proliferation, adhesion, and migration of cancer cells. | |

| Lung Cancer | High | Overexpression in squamous lung cancer promotes proliferation and invasion. | |

| Esophageal Cancer | High | One of the highest FAP-expressing cancers. | |

| Glioblastoma | High | Localized around dysplastic blood vessels. | |

| Sarcomas | High | High expression observed in desmoid fibromatosis and other sarcoma subtypes. | |

| Renal Cell Carcinoma | Low to Moderate | Lower overall expression compared to other carcinomas. |

Chapter 3: FAP's Role in the Tumor Microenvironment (TME)

FAP-positive CAFs are master regulators of the TME, orchestrating a pro-tumorigenic landscape through several key mechanisms.

Extracellular Matrix (ECM) Remodeling

Through its collagenolytic activity, FAP directly degrades the ECM, physically clearing paths for cancer cells to invade surrounding tissues. FAP-expressing fibroblasts can remodel the ECM to create aligned collagen and fibronectin fibers, which act as "highways" that enhance the velocity and directionality of migrating cancer cells. This process is often dependent on FAP's enzymatic activity.

Angiogenesis

FAP promotes the formation of new blood vessels, a process essential for tumor growth and survival. It is expressed on endothelial cells during the formation of new capillaries and is often found localized around newly formed, dysplastic blood vessels within tumors. Inhibition or knockout of FAP has been shown to decrease microvessel density and slow tumor growth in preclinical models.

Immunosuppression

FAP-positive CAFs are a major source of immunosuppression within the TME. They create a physical barrier that can prevent immune cell infiltration and secrete various factors that dampen anti-tumor immune responses. One critical mechanism involves the FAP-dependent activation of STAT3 signaling, which leads to the secretion of Chemokine Ligand 2 (CCL2). CCL2 recruits immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, into the tumor, thereby protecting it from immune attack. Depleting FAP-expressing cells can restore anti-tumor immunity and lead to tumor necrosis.

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]

- 3. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Inhibitory Activity of Ac-Gly-BoroPro

This technical guide provides a comprehensive overview of the inhibitory constant (Ki) of this compound against Fibroblast Activation Protein (FAP) and other related proteases. It includes detailed experimental protocols, comparative data, and visualizations to facilitate a deeper understanding of its selectivity and mechanism of action.

Quantitative Analysis of Inhibitory Potency

This compound has been identified as a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase implicated in various pathological processes, including cancer.[1][2][3] The inhibitory activity of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

The following table summarizes the Ki values of this compound for FAP and other homologous proteases, highlighting its selectivity.

| Protease | Ki Value (nM) | Selectivity (Fold difference vs. FAP) |

| Fibroblast Activation Protein (FAP) | 23 ± 3 | - |

| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 | 16-fold |

| Dipeptidyl Peptidase-7 (DPP-7) | Data not available | 9- to 5400-fold range |

| Dipeptidyl Peptidase-8 (DPP-8) | Data not available | 9- to 5400-fold range |

| Dipeptidyl Peptidase-9 (DPP-9) | Data not available | 9- to 5400-fold range |

| Prolyl Oligopeptidase (PREP) | Data not available | 9- to 5400-fold range |

| Acylpeptide Hydrolase | Data not available | 9- to 5400-fold range |

Note: The selectivity range for DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase is reported as being 9- to 5400-fold higher than that for FAP inhibition.[1][2]

Experimental Protocol for Ki Determination

The determination of Ki values for this compound against FAP and other proteases is typically performed using an enzyme inhibition assay. The following protocol outlines the key steps involved.

Methodology: Analysis of Tight Binding Competitive Inhibitors

The Ki values are determined using the method of progress curves, which is suitable for the analysis of tight-binding competitive inhibitors.

Materials and Reagents:

-

Enzymes: Recombinant human FAP and DPP-4.

-

Inhibitor: this compound.

-

Substrate: Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC).

-

Assay Buffer: Appropriate buffer for maintaining pH and ionic strength.

Experimental Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare stock solutions of FAP (1.0 nM) and DPP-4 (0.1 nM) in the assay buffer.

-

Prepare a series of dilutions of this compound at various concentrations. It is crucial that the inhibitor concentrations are at least 20-fold greater than the protease concentrations to ensure that the formation of the enzyme-inhibitor complex does not significantly deplete the free inhibitor concentration.

-

-

Reaction Setup:

-

In a 96-well plate, add the respective enzyme (FAP or DPP-4) to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, Ala-Pro-AFC. The final concentration of the substrate should be 500 μM for FAP and 100 μM for DPP-4.

-

-

Data Acquisition:

-

Monitor the time-dependent inhibition of the protease by measuring the fluorescence of the released AFC over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Plot the fluorescence units against time to obtain the progress curves for each inhibitor concentration.

-

The steady-state velocities (v₀ in the absence of inhibitor and vᵢ in the presence of inhibitor) are determined from the linear portion of the progress curves.

-

The apparent inhibition constants (Kiapp) are calculated by plotting v₀/vᵢ - 1 against the inhibitor concentration ([this compound]).

-

The final Ki value is then calculated from the Kiapp.

-

Visualizations

Experimental Workflow for Ki Determination

The following diagram illustrates the workflow for determining the Ki value of this compound.

Caption: Workflow for determining the Ki of this compound.

Selectivity Profile of this compound

This diagram illustrates the selective inhibition of FAP by this compound compared to other proteases.

Caption: Selectivity of this compound for FAP.

Conclusion

This compound is a highly potent inhibitor of FAP with a Ki value in the low nanomolar range (23 ± 3 nM). Its selectivity for FAP over other related proteases, such as DPP-4, is significant, making it a valuable tool for studying the biological functions of FAP and a promising candidate for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of inhibitors.

References

Understanding the Endopeptidase Activity of Fibroblast Activation Protein (FAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a compelling therapeutic target due to its limited expression in healthy adult tissues and significant upregulation in the tumor microenvironment, fibrotic tissues, and sites of inflammation. FAP exhibits both dipeptidyl peptidase and a unique endopeptidase activity, the latter being implicated in extracellular matrix remodeling, tumor growth, and invasion. This technical guide provides an in-depth exploration of the endopeptidase function of FAP, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing associated signaling pathways and workflows.

FAP Endopeptidase Activity: Substrates and Kinetics

FAP's endopeptidase activity is characterized by its ability to cleave internal peptide bonds, primarily after a proline residue, with a preference for a glycine at the P2 position.[1][2] This activity is crucial for its role in remodeling the extracellular matrix (ECM).

Known and Putative Substrates

FAP's endopeptidase substrates are diverse, ranging from structural ECM proteins to signaling molecules. The identification of these substrates is key to understanding FAP's biological functions.

Table 1: Known and Putative Endopeptidase Substrates of FAP

| Substrate Category | Specific Substrate | Cleavage Site Information | Significance |

| Extracellular Matrix Proteins | Denatured Collagen Type I & III | Cleavage is dependent on prior degradation by MMPs.[3] Consensus sequences identified include PPGP and (D/E)-(R/K)-G-(E/D)-(T/S)-G-P.[4][5] | ECM remodeling, tumor invasion. |

| Fibrillin-2 | Identified through proteomics. | ECM integrity. | |

| Extracellular Matrix Protein 1 (ECM1) | Identified through proteomics. | Cell adhesion, proliferation. | |

| Lysyl Oxidase Homolog 1 (LOXL1) | Identified through proteomics. | Collagen cross-linking. | |

| Coagulation Cascade | α-2-Antiplasmin | Cleavage enhances its inhibitory activity on plasmin, slowing fibrinolysis. | Regulation of blood clotting and tissue repair. |

| Growth Factors & Cytokines | Fibroblast Growth Factor 21 (FGF21) | Cleavage occurs between Pro171 and Ser172 in human FGF21. | Regulation of metabolism. Mouse FGF21 is resistant to cleavage. |

| C-X-C motif chemokine 5 (CXCL5) | Identified through proteomics. | Inflammation and immune response. | |

| Colony Stimulating Factor 1 (CSF-1) | Identified through proteomics. | Hematopoiesis and immune cell regulation. | |

| Complement System | C1q and tumor necrosis factor related protein 6 (C1qT6) | Identified through proteomics. | Innate immunity. |

Enzyme Kinetics

The efficiency of FAP's endopeptidase activity varies depending on the substrate. Kinetic parameters provide quantitative measures of this efficiency.

Table 2: Kinetic Parameters of FAP Endopeptidase Activity for Selected Substrates

| Substrate (Peptide Sequence) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| DRGETGP | 21 | - | - | |

| Glycosylated FAP with Ala-Pro-7-amino-trifluoromethyl-coumarin | - | 2.0 | 1.0 x 104 |

Note: A comprehensive list of kinetic parameters for numerous synthetic peptides is available in the cited literature, with kcat values differing by up to 100-fold for various substrates.

Inhibitors

The development of specific FAP inhibitors is a major focus of therapeutic research. The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).

Table 3: Potency of Selected FAP Inhibitors

| Inhibitor | IC50 (nM) | Ki (nM) | Notes | Source |

| natGa-SB02055 | 0.41 ± 0.06 | - | Boronic acid-based | |

| natGa-SB04028 | 13.9 ± 1.29 | - | Boronic acid-based | |

| natGa-PNT6555 | 78.1 ± 4.59 | - | Boronic acid-based | |

| ARI-3099 (N-(pyridine-4-carbonyl)-D-Ala-boroPro) | 36 ± 4.8 | - | Highly potent | |

| N-acetyl-Gly-boroPro | - | 23 | ||

| N-acetyl-D-Ala-boroPro | 2900 ± 600 | 350 | Modest potency | |

| UAMC-1110 (SP-13786) | 3.2 | - | Potent and selective | |

| Linagliptin | 490 ± 80 | 340 | FDA-approved drug | |

| Cefetamet pivoxil | 80 | 110 | FDA-approved antibiotic |

Experimental Protocols

Characterizing the endopeptidase activity of FAP requires specific and robust experimental methodologies. The following sections detail key protocols.

FAP Endopeptidase Activity Assay using a Fluorogenic Substrate

This protocol describes a common method to measure FAP activity by detecting the fluorescence released from a cleaved substrate.

Workflow for Fluorogenic FAP Activity Assay

Caption: Workflow for a typical fluorogenic FAP endopeptidase activity assay.

Materials:

-

Recombinant human FAP

-

Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC or similar)

-

Assay Buffer (e.g., 100 mM Tris, 100 mM NaCl, pH 7.8)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Dilute recombinant FAP to the desired concentration in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

-

-

Assay Setup:

-

Add 50 µL of diluted FAP enzyme solution to each well of the 96-well plate.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Reaction Initiation:

-

Add 50 µL of the fluorogenic substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) kinetically over a period of time (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

-

For enzyme kinetics, perform the assay with varying substrate concentrations to determine Km and kcat values by fitting the data to the Michaelis-Menten equation.

-

For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

Identification of FAP Cleavage Sites using Terminal Amine Isotopic Labeling of Substrates (TAILS)

TAILS is a powerful proteomics technique for the global identification of protease cleavage sites.

Workflow for FAP Cleavage Site Identification by TAILS

Caption: General workflow for identifying protease cleavage sites using TAILS.

Principle: TAILS distinguishes between the original N-termini of proteins and the new N-termini (neo-N-termini) created by protease cleavage. By isotopically labeling all primary amines and then removing all internal tryptic peptides, the remaining N-terminal peptides can be identified and quantified by mass spectrometry.

Procedure Outline:

-

Sample Preparation: Two protein samples are prepared: a control sample and a sample treated with active FAP.

-

Labeling: The primary amines (N-termini and lysine side chains) of proteins in both samples are blocked and isotopically labeled (e.g., using heavy and light dimethylation).

-

Mixing and Digestion: The labeled samples are mixed and then digested with trypsin.

-

N-terminal Peptide Enrichment: The peptide mixture is incubated with a high-molecular-weight polymer that specifically binds to the newly generated N-termini of the internal tryptic peptides.

-

Separation: The polymer-bound internal peptides are separated from the unbound original and neo-N-terminal peptides by ultrafiltration.

-

LC-MS/MS Analysis: The enriched N-terminal peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of the isotopically labeled peptide pairs is used to identify the neo-N-termini generated by FAP cleavage, thus revealing the cleavage sites.

FAP in Cellular Signaling

The endopeptidase activity of FAP is implicated in the activation of several intracellular signaling pathways that promote cell proliferation, migration, and survival, particularly in the context of cancer.

Key Signaling Pathways

FAP has been shown to influence the PI3K/Akt and Ras/ERK pathways, which are central regulators of cell growth and survival.

Signaling Pathways Influenced by FAP Endopeptidase Activity

Caption: FAP's endopeptidase activity can modulate signaling pathways like PI3K/Akt and Ras/ERK.

FAP's cleavage of ECM components can alter the cellular microenvironment, leading to changes in integrin signaling and subsequent activation of downstream pathways. Furthermore, the processing of growth factors and other signaling molecules can directly impact receptor activation and intracellular signaling cascades. Studies have shown that FAP expression can lead to increased phosphorylation of key signaling molecules like Akt and ERK.

In Vivo Models: The FAP Knockout Mouse

The development of FAP knockout (FAP-KO) mouse models has been instrumental in elucidating the in vivo functions of FAP.

Characteristics of FAP-KO Mice:

-

Viability and Fertility: FAP-KO mice are viable, fertile, and exhibit no gross developmental abnormalities, suggesting potential functional redundancy in normal physiological processes.

-

Wound Healing and Fibrosis: While some studies suggest a role for FAP in tissue remodeling, the phenotype of FAP-KO mice in models of fibrosis and wound healing can be complex and context-dependent.

-

Tumor Growth: In several cancer models, the genetic deletion or pharmacological inhibition of FAP has been shown to attenuate tumor growth, highlighting its pro-tumorigenic role.

-

Metabolism: The discovery of FGF21 as a FAP substrate suggests a role for FAP in metabolic regulation.

Experimental Use: FAP-KO mice are a crucial tool for:

-

Validating the specificity of FAP substrates and inhibitors.

-

Investigating the in vivo consequences of FAP deficiency in various disease models, including cancer, fibrosis, and metabolic disorders.

-

Dissecting the contribution of FAP's enzymatic activity to pathological processes.

Conclusion

The endopeptidase activity of Fibroblast Activation Protein is a critical aspect of its function in both physiological and pathological contexts. Its ability to cleave a range of substrates, from ECM components to signaling molecules, positions it as a key regulator of the cellular microenvironment. The detailed understanding of its substrates, kinetics, and downstream signaling pathways, facilitated by the experimental protocols and in vivo models described herein, is essential for the continued development of FAP-targeted diagnostics and therapeutics. This guide provides a foundational resource for researchers and drug development professionals aiming to further unravel the complexities of FAP biology and harness its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Fibroblast Activation Protein and α2-Antiplasmin Cleaving Enzyme on Collagen Types I, III and IV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Ac-Gly-BoroPro: A Technical Guide for Investigating Fibroblast Activation Protein Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ac-Gly-BoroPro, a selective inhibitor of Fibroblast Activation Protein (FAP), and its application in elucidating the functional roles of FAP in various physiological and pathological processes.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease.[1][2] Its expression is highly restricted in normal adult tissues but is significantly upregulated on activated fibroblasts in the stroma of the majority of epithelial cancers, in wound healing, and in fibrotic tissues.[1][2] FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activities, allowing it to cleave peptides after a proline residue and degrade components of the extracellular matrix, such as denatured type I collagen.[3] This enzymatic activity is implicated in promoting tumor growth, invasion, and metastasis.

The study of FAP has been challenging due to its homology with other prolyl peptidases, particularly Dipeptidyl Peptidase-4 (DPP-4). The development of selective inhibitors is therefore crucial to specifically dissect the functions of FAP.

This compound: A Selective FAP Inhibitor

This compound is a potent and selective small-molecule inhibitor of FAP. Its design is based on the substrate specificity of FAP, which shows a strong preference for a Gly-Pro sequence. The N-terminal acetylation blocks its activity against many dipeptidyl peptidases, and the boronic acid moiety reacts with the active site serine of the protease, leading to potent inhibition. This selectivity allows researchers to distinguish the enzymatic activities of FAP from those of DPP-4 and other related enzymes.

Quantitative Data: Inhibitor Specificity

The selectivity of this compound is demonstrated by its significantly lower inhibition constant (Ki) for FAP compared to other prolyl peptidases.

| Protease | Ki (nM) | Fold Selectivity vs. FAP |

| FAP | 23 ± 3 | 1 |

| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 | ~16-fold |

| Dipeptidyl Peptidase-7 (DPP-7) | - | 9-fold to 5400-fold |

| Dipeptidyl Peptidase-8 (DPP-8) | - | 9-fold to 5400-fold |

| Dipeptidyl Peptidase-9 (DPP-9) | - | 9-fold to 5400-fold |

| Prolyl Oligopeptidase | - | 9-fold to 5400-fold |

| Acylpeptide Hydrolase | - | 9-fold to 5400-fold |

Data sourced from multiple references.

Experimental Protocols

This protocol determines the inhibition constant (Ki) of this compound for FAP and other proteases.

Principle: The assay measures the time-dependent inhibition of the protease by monitoring the cleavage of a fluorogenic substrate. The method of progress curves is used for the analysis of tight-binding competitive inhibitors.

Materials:

-

Recombinant human FAP

-

Recombinant human DPP-4

-

This compound

-

Fluorogenic substrate: Ala-Pro-7-Amino-4-methylcoumarin (Ala-Pro-AFC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate reader

Procedure:

-

Prepare solutions of FAP (1.0 nM) and DPP-4 (0.1 nM) in assay buffer.

-

Prepare serial dilutions of this compound at concentrations at least 20-fold greater than the protease concentration.

-

Prepare substrate solutions: 500 µM Ala-Pro-AFC for FAP and 100 µM Ala-Pro-AFC for DPP-4.

-

In a 96-well plate, add the protease solution.

-

Add various concentrations of this compound to the wells.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Immediately monitor the fluorescence intensity over time using a microplate reader (e.g., λex = 380 nm, λem = 460 nm).

-

Determine the initial velocity (v₀) in the absence of the inhibitor and the steady-state velocity (vᵢ) in the presence of the inhibitor.

-

Calculate the apparent inhibition constant (Kᵢapp) by plotting v₀/vᵢ - 1 against the inhibitor concentration.

-

Calculate the true Kᵢ value from the Kᵢapp.

This protocol assesses the effect of FAP inhibition by this compound on cell functions.

Principle: FAP activity has been linked to cell proliferation and migration. This assay measures these cellular processes in the presence or absence of this compound.

Materials:

-

Human periodontal ligament stem cells (hPDLSCs) or other relevant cell lines.

-

Cell culture medium (e.g., α-MEM with 5% FBS).

-

TGF-β1 (to induce fibroblastic differentiation).

-

This compound (e.g., 10 µM).

-

Reagents for proliferation assay (e.g., MTS or WST-1).

-

Apparatus for migration/invasion assay (e.g., Transwell chambers).

Procedure (Proliferation):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with TGF-β1 to induce a fibroblastic phenotype.

-

Add this compound (10 µM) or vehicle control to the respective wells.

-

Incubate for desired time points (e.g., 24h, 48h).

-

Add proliferation reagent (e.g., MTS) and incubate as per the manufacturer's instructions.

-

Measure absorbance to quantify cell viability/proliferation.

Procedure (Migration):

-

Seed cells in the upper chamber of a Transwell insert.

-

Add medium with a chemoattractant to the lower chamber.

-

Treat cells in the upper chamber with this compound or vehicle control.

-

Incubate to allow for cell migration through the porous membrane.

-

Remove non-migrated cells from the top of the insert.

-

Fix, stain, and count the migrated cells on the bottom of the membrane.

This protocol describes the use of this compound in an animal model to study its systemic effects.

Principle: To evaluate the therapeutic potential and biological effects of FAP inhibition in a living organism. For example, studying its effect on osteoporosis in an ovariectomized mouse model.

Materials:

-

Animal model (e.g., 2-month-old female mice, ovariectomized).

-

This compound sterile solution.

-

Vehicle control (e.g., Saline with DMSO, PEG300, Tween-80).

-

Equipment for administration (e.g., intraperitoneal injection).

-

Methods for outcome assessment (e.g., micro-CT for bone density, histological analysis).

Procedure:

-

Acclimate animals to laboratory conditions.

-

Prepare the this compound dosing solution. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Administer this compound (e.g., 500 µg/kg) or vehicle control via the chosen route (e.g., intraperitoneal injection) for the duration of the study (e.g., 35 days).

-

Monitor animals for any adverse effects.

-

At the end of the study, sacrifice the animals and collect relevant tissues for analysis (e.g., femurs for bone analysis).

-

Perform endpoint analysis to assess the effects of FAP inhibition.

FAP-Associated Signaling Pathways

FAP expression and activity influence several key signaling pathways involved in cell growth, proliferation, and migration. This compound can be used to investigate the role of FAP's enzymatic activity in modulating these pathways.

-

PI3K/AKT Pathway: FAP has been shown to promote cell proliferation and migration through the activation of the PI3K/AKT pathway in various cancers.

-

Sonic Hedgehog (SHH)/GLI1 Pathway: In some cancer types, FAP expression upregulates the SHH/GLI1 signaling cascade, contributing to increased cell motility.

-

ERK Pathway: FAP-mediated signaling can also proceed through the Ras-ERK pathway, impacting angiogenesis and cell proliferation.

Conclusion

This compound serves as an invaluable tool for the specific investigation of Fibroblast Activation Protein's enzymatic function. Its high selectivity allows for the clear differentiation of FAP's roles from those of other homologous proteases. The experimental frameworks provided in this guide offer a starting point for researchers to utilize this compound to further unravel the complex biology of FAP and evaluate its potential as a therapeutic target in cancer, fibrosis, and other diseases.

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 3. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Ac-Gly-BoroPro In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Gly-BoroPro is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase.[1][2][3] FAP is a member of the prolyl peptidase family and has been implicated in a variety of disease processes, including cancer, where it is highly expressed on cancer-associated fibroblasts.[4][5] The unique endopeptidase activity of FAP, which preferentially cleaves after a Gly-Pro motif, distinguishes it from other related proteases like Dipeptidyl Peptidase-4 (DPP-4). The N-acetylation of the Gly-Pro motif in this compound enhances its selectivity for FAP over other prolyl peptidases. This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against FAP and to assess its selectivity against other proteases.

Principle of the Assay

The enzymatic activity of FAP is monitored using a fluorogenic substrate, such as Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC). Cleavage of the substrate by the enzyme releases the highly fluorescent AFC molecule, which can be detected using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor like this compound, the enzyme's activity is reduced. The inhibitory constant (Ki) of this compound is determined by measuring the enzyme's reaction progress curves at various inhibitor concentrations. This compound is a tight-binding, competitive inhibitor, and its Ki is determined by analyzing the time-dependent inhibition of the enzyme.

Data Presentation

Table 1: Inhibitory Potency and Selectivity of this compound against various Prolyl Peptidases

| Enzyme | Ki (nM) | Fold Selectivity vs. FAP |

| Fibroblast Activation Protein (FAP) | 23 ± 3 | 1 |

| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 | ~16 |

| Dipeptidyl Peptidase-7 (DPP-7) | ~207 - 124,200 | 9 - 5400 |

| Dipeptidyl Peptidase-8 (DPP-8) | ~207 - 124,200 | 9 - 5400 |

| Dipeptidyl Peptidase-9 (DPP-9) | ~207 - 124,200 | 9 - 5400 |

| Prolyl Oligopeptidase (PREP) | ~207 - 124,200 | 9 - 5400 |

| Acylpeptide Hydrolase | ~207 - 124,200 | 9 - 5400 |

Note: The Ki values for DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase are stated to be 9- to 5400-fold higher than that for FAP. The exact values were not specified in the search results.

Experimental Protocols

Materials and Reagents

-

This compound (MW: 214.03 g/mol )

-

Recombinant human Fibroblast Activation Protein (FAP)

-

Recombinant human Dipeptidyl Peptidase-4 (DPP-4) (and other proteases for selectivity profiling)

-

Fluorogenic Substrate: Ala-Pro-AFC

-

Assay Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 1 mM EDTA

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm or 400/505 nm

Preparation of Solutions

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. The compound may be unstable in solution, so it is recommended to prepare it fresh.

-

Enzyme Working Solutions:

-